Dodecyl and tetradecyl glycidyl ethers
Overview
Description
Dodecyl and tetradecyl glycidyl ethers are organic building blocks that participate in the synthesis of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .
Synthesis Analysis
The synthesis of dodecyl and tetradecyl glycidyl ethers involves the participation of these compounds in the formation of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .Molecular Structure Analysis
The molecular structure of dodecyl and tetradecyl glycidyl ethers is represented by the SMILES stringCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCCOCC2CO2.CCCCCCCCCCCCCCOCC3CO3
. Chemical Reactions Analysis
Dodecyl and tetradecyl glycidyl ethers are involved in the synthesis of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .Physical And Chemical Properties Analysis
Dodecyl and tetradecyl glycidyl ethers are liquid at room temperature. They have a refractive index of 1.447 (lit.) and a density of 0.89 g/mL at 25 °C (lit.) .Scientific Research Applications
Microwave-Assisted Synthesis
Dodecyl glycidyl ether (DGE) synthesis under microwave irradiation was explored, revealing that appropriate microwave conditions can expedite the reaction, offering high yield and simplicity (Zhi, 2005).
Nonionic Surfactant Synthesis
Dodecyl polyglycerol ethers, synthesized from DGE and polyglycerol, exhibit notable surface chemical properties, making them effective as nonionic surfactants (Hou Xiao-qing, 2009).
Hybrid Copolymerization
Experiments on copolymerization of isobutyl and dodecyl vinyl ether with glycidyl ethers suggest that these substances are chemically incompatible for hybrid copolymerization, leading to separate homopolymers (Solaro et al., 1983).
Epoxy Resin Networks
Studies on epoxy resin networks, modified with phosphonium-based ionic liquids including trihexyl(tetradecyl) phosphonium, demonstrate the impact of these ionic liquids on the dynamic-mechanical and ionic conductivity properties of the resins (Soares et al., 2015).
Aliphatic Polycarbonates
The copolymerization of dodecyl glycidyl ether with carbon dioxide and propylene oxide, utilizing a binary catalytic system, produces aliphatic polycarbonates with significant thermal stability and molecular weight (Kunze et al., 2018).
Radio-Labelled Glycidyl Ethers
A method for synthesizing [14C]-labelled glycidyl ethers, including those from dodecanol, has been developed. This technique offers a pathway to creating radio-labelled glycidyl ethers with high yields and purity (Elburg et al., 2000).
Lignin Modification
Modification of lignin with dodecyl glycidyl ether and chlorosulfonic acid creates anionic surfactants with good surface activity, suggesting potential applications in detergents or oil recovery (Chen et al., 2014).
Cationic Surfactant Synthesis
Tetradecyl alcohol and epichlorohydrin reaction yield alkyl glycidyl ether intermediates, further leading to the synthesis of cationic surfactants like 3-tetradecyloxy-2-hydroxy-propyltriethylammonium chloride (Yang Jian-zhou, 2009).
Safety And Hazards
Dodecyl and tetradecyl glycidyl ethers are classified as skin irritants. They carry the GHS07 pictogram and have the signal word “Warning”. The hazard statements associated with these compounds are H315 and H317, indicating that they can cause skin irritation and may cause an allergic skin reaction .
Future Directions
Dodecyl and tetradecyl glycidyl ethers are used as epoxy reactive diluents and are part of a family of glycidyl ethers used for viscosity reduction of epoxy resins . These resins are further formulated into coatings, sealants, adhesives, and elastomers . The use of these diluents reduces the initial viscosity of DGEBA by a factor of ten while maintaining glass transition temperatures above 90 °C . This suggests that there is potential for developing new sustainable epoxy resins with characteristics and properties that can be fine-tuned by only adjusting the reactive diluent concentration .
properties
IUPAC Name |
2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2.C16H32O2.C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17-16-19-17;1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-16-15-18-16;1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h17H,2-16H2,1H3;16H,2-15H2,1H3;15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNWGKWITWNVEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCOCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H96O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, A liquid mixture; [EPA ChAMP: Hazard Characterization] | |
Record name | Oxirane, 2-[(C12-14-alkyloxy)methyl] derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecyl and tetradecyl glycidyl ethers | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9046 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.06 [mmHg] | |
Record name | Dodecyl and tetradecyl glycidyl ethers | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9046 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 56846565 | |
CAS RN |
68609-97-2 | |
Record name | Oxirane, 2-[(C12-14-alkyloxy)methyl] derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, mono[(C12-14-alkyloxy)methyl] derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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